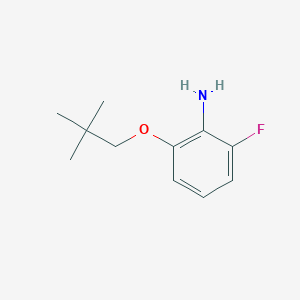

2-Fluoro-6-(neopentyloxy)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2,2-dimethylpropoxy)-6-fluoroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16FNO/c1-11(2,3)7-14-9-6-4-5-8(12)10(9)13/h4-6H,7,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYMSNPCRKBTMNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)COC1=C(C(=CC=C1)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Route Development for 2 Fluoro 6 Neopentyloxy Aniline

Precursor Selection and Initial Functionalization Strategies

The successful synthesis of 2-fluoro-6-(neopentyloxy)aniline hinges on the logical selection of starting materials and the sequential introduction of the desired functional groups. The ortho-disubstituted pattern necessitates a regioselective approach to both fluorination and etherification.

Selection of Aromatic Starting Materials for Ortho-Disubstitution

The journey towards this compound typically begins with a readily available aromatic precursor that allows for controlled installation of the fluorine, neopentyloxy, and amino groups. A common strategy involves starting with a molecule that already contains one or two of the desired functionalities or their precursors. For instance, substituted anilines, phenols, or nitrobenzenes can serve as versatile starting points.

The amino group of aniline (B41778) and its derivatives is a strong ortho, para-director in electrophilic aromatic substitution reactions. wikipedia.org However, achieving selective ortho-disubstitution can be challenging due to the competing para-substitution. nih.gov Therefore, a blocking group at the para position or the use of directing metalation strategies is often employed to ensure the desired ortho-substitution pattern. nih.gov

A plausible and frequently utilized precursor is a 2,6-disubstituted nitrobenzene. The nitro group acts as a powerful deactivating group and a meta-director, which can be strategically exploited. More importantly, the nitro group can be readily reduced to the target aniline functionality in a late-stage synthetic step. For example, starting with a dihalobenzene and sequentially substituting the halogens followed by nitration and reduction is a common approach.

Introduction of the Fluorine Atom: Methods and Regioselectivity

The introduction of a fluorine atom onto an aromatic ring can be achieved through several methods, with the choice depending on the substrate and the desired regioselectivity.

One of the most established methods for introducing fluorine is the Balz-Schiemann reaction . This process involves the diazotization of an aromatic amine, followed by thermal decomposition of the resulting diazonium tetrafluoroborate (B81430) salt. nih.gov While effective, this method can sometimes suffer from poor yields and the instability of the diazonium salt precursor. nih.gov

More contemporary approaches often utilize electrophilic fluorinating agents , such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor®. beilstein-journals.orgbeilstein-journals.org These reagents offer milder reaction conditions and can provide high regioselectivity, often directed by existing functional groups on the aromatic ring. For instance, ortho-lithiation of a protected aniline or a related derivative, followed by quenching with an electrophilic fluorine source, can be a powerful strategy for regioselective fluorination. beilstein-journals.org Palladium-catalyzed C-H activation has also emerged as a valuable tool for the ortho-fluorination of anilides and related compounds. beilstein-journals.org

Another strategy involves nucleophilic aromatic substitution (SNA_r) on a suitably activated precursor, such as a dinitro- or nitro-halobenzene. The presence of strong electron-withdrawing groups ortho and para to a leaving group (like a halogen) facilitates the attack of a fluoride (B91410) source, such as potassium fluoride.

A potential synthetic sequence could involve the fluorination of a precursor like N-(2-fluoro-6-nitrophenyl)acetamide, which can then be deprotected to yield 2-fluoro-6-nitroaniline (B99257). chemicalbook.com

Installation of the Neopentyloxy Group: Etherification Approaches

The bulky neopentyloxy group is typically introduced via a Williamson ether synthesis . This reaction involves the deprotonation of a phenol (B47542) with a suitable base to form a phenoxide, which then acts as a nucleophile to displace a leaving group on neopentyl bromide or a similar neopentyl electrophile.

Given the steric hindrance of the neopentyl group, the S_N2 reaction can be slow. researchgate.net Therefore, optimizing reaction conditions, such as the choice of solvent and base, is crucial for achieving good yields. Common bases used for this transformation include sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃).

In the context of synthesizing this compound, a plausible precursor would be a 2-fluoro-6-nitrophenol. This intermediate could be subjected to etherification with a neopentyl halide in the presence of a base to furnish 1-fluoro-2-nitro-6-(neopentyloxy)benzene. The final step would then be the reduction of the nitro group to the aniline.

Advanced Reaction Pathways for Synthesis

Beyond the stepwise functionalization of simple aromatic precursors, more sophisticated synthetic strategies can be employed to construct this compound. These advanced pathways often offer greater efficiency and flexibility.

Multi-step Convergent and Divergent Synthetic Routes

Conversely, divergent synthesis starts from a common intermediate that is then elaborated into a variety of related structures. sathyabama.ac.incmu.edu While less common for the synthesis of a single target molecule, this approach is valuable for creating libraries of related compounds for drug discovery or materials science. A divergent approach to analogs of this compound could start from a common fluorinated aniline precursor, which is then subjected to various etherification reactions.

Exploration of Palladium-Catalyzed Cross-Coupling Reactions for Aniline Formation (e.g., Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination has revolutionized the formation of carbon-nitrogen bonds, particularly for the synthesis of aryl amines. wikipedia.org This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds between aryl halides or triflates and a wide range of amines, including those that are sterically hindered. wikipedia.orgacs.orgrug.nlthieme-connect.com

This powerful reaction offers a direct and efficient route to this compound. A potential strategy would involve the synthesis of an aryl halide precursor, such as 1-bromo-2-fluoro-6-(neopentyloxy)benzene. This intermediate could then be coupled with an ammonia (B1221849) equivalent or a protected amine using a palladium catalyst and a suitable phosphine (B1218219) ligand. wikipedia.org The choice of ligand is critical for the success of the Buchwald-Hartwig amination, especially with sterically demanding substrates. acs.orgrug.nl Ligands like XPhos, RuPhos, and BrettPhos have been shown to be effective for coupling sterically hindered aryl halides and amines. rug.nl

The development of catalyst systems that can directly couple ammonia remains a challenge, but several ammonia equivalents have been successfully employed. wikipedia.org Alternatively, a primary amine can be monoarylated with high selectivity using specific ligand systems. rug.nl

The application of Buchwald-Hartwig amination provides a convergent and highly flexible approach to the synthesis of this compound and its derivatives, often with milder reaction conditions and broader functional group tolerance compared to classical methods.

Nucleophilic Aromatic Substitution Strategies for Fluorine Incorporation

While fluorine is often utilized as a leaving group in nucleophilic aromatic substitution (SNAr) reactions due to its high electronegativity, synthetic strategies can also be designed where it is incorporated onto an aromatic ring. However, for a molecule like this compound, it is more common for the fluorine atom to be present on the starting material. The synthesis then proceeds by substituting other groups on the fluorinated aromatic precursor.

For instance, a common starting material would be a di- or poly-fluorinated benzene (B151609). The high electronegativity of fluorine atoms activates the ring towards nucleophilic attack, allowing for the sequential replacement of other halogens or even one of the fluorine atoms. nih.gov The neopentyloxy group can be introduced by reacting a precursor like 1,3-difluorobenzene (B1663923) with neopentyl alcohol in the presence of a strong base. The SNAr mechanism is facilitated by the presence of an electron-withdrawing group (like a nitro group) positioned ortho or para to the leaving group. pressbooks.pub

In a hypothetical route starting from 2,6-difluoronitrobenzene, the first step would be the SNAr reaction with sodium neopentoxide. The nitro group strongly activates the ring, facilitating the displacement of one of the fluorine atoms to form 1-fluoro-2-nitro-3-(neopentyloxy)benzene. This intermediate would then be carried forward for the introduction of the amine group. The reaction's efficiency depends on factors like the choice of solvent and base. researchgate.net

Optimization studies for similar SNAr reactions have shown that solvent choice is critical. For example, in the synthesis of a related intermediate, tetrahydrofuran (B95107) (THF) was found to be a more efficient solvent than dimethylformamide (DMF). researchgate.net Non-nucleophilic bases are preferred to avoid side reactions.

Table 1: Optimization of a Model Nucleophilic Aromatic Substitution Reaction researchgate.net

| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |

| 1 | DMF | t-BuOK | 55 | 12 | 45 |

| 2 | Dioxane | t-BuOK | 55 | 12 | 62 |

| 3 | THF | t-BuOK | 55 | 12 | 75 |

| 4 | THF | LiHMDS | 55 | 12 | 55 |

| 5 | THF | DBU | 55 | 12 | 30 |

| 6 | THF | t-BuOK | 95 (MW) | 0.67 | 96 |

This table is illustrative, based on a similar SNAr reaction, and demonstrates common optimization parameters.

Reductive Amination and Nitration-Reduction Sequences for Amine Introduction

The introduction of the amine group is a critical step in the synthesis of this compound. Two primary strategies are considered: reductive amination of a carbonyl precursor and, more commonly, the reduction of a nitro group that was previously introduced onto the aromatic ring.

Nitration-Reduction Sequences This is the most prevalent and reliable method for introducing an amino group onto an aromatic ring. The synthesis typically begins with a precursor such as 1-fluoro-3-(neopentyloxy)benzene.

Nitration: The precursor is treated with a nitrating agent, usually a mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a Brønsted acid catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺). The regioselectivity of the nitration is directed by the existing fluoro and neopentyloxy groups, both of which are ortho-, para-directing. The nitro group is predominantly installed at the 2-position, which is ortho to both activating groups.

Reduction: The resulting intermediate, 1-fluoro-2-nitro-6-(neopentyloxy)benzene, is then reduced to the target aniline. This transformation can be achieved using various reducing agents. Classic methods include using metals like tin (Sn) or iron (Fe) in acidic media (e.g., HCl). A more common and cleaner method is catalytic hydrogenation, using hydrogen gas (H₂) over a palladium-on-carbon catalyst (Pd/C). This method is highly efficient and produces water as the only byproduct. A synthesis for the related compound 2-fluoro-6-nitroaniline involves hydrolysis of an acetamide (B32628) precursor with concentrated sulfuric acid. chemicalbook.com

Reductive Amination Reductive amination is a powerful method for forming amines from carbonyl compounds. libretexts.org In a potential, albeit less direct, route to this compound, a corresponding cyclohexanone (B45756) precursor, 2-fluoro-6-(neopentyloxy)cyclohexanone, could be reacted with ammonia (NH₃) to form an intermediate imine. youtube.com This imine is then reduced in situ to the desired amine. A key advantage of this method is the ability to perform it as a one-pot reaction. youtube.com

Catalytic Systems and Reagent Optimization

The efficiency, selectivity, and environmental impact of the synthesis of this compound are heavily dependent on the choice of catalysts and reagents. Modern organic synthesis emphasizes the use of catalytic systems to achieve transformations that would otherwise require harsh conditions or stoichiometric reagents.

Role of Transition Metal Catalysis in C-N and C-O Bond Formation

Transition metal catalysis is fundamental for constructing the C-O ether linkage and the C-N amine bond, particularly in routes that utilize cross-coupling reactions. rsc.org

C-O Bond Formation: The neopentyloxy ether bond can be formed via a nucleophilic aromatic substitution as described previously, or through a transition-metal-catalyzed cross-coupling reaction, such as the Ullmann condensation or the Buchwald-Hartwig ether synthesis. In a potential Ullmann-type reaction, a precursor like 1-bromo-3-fluorobenzene (B1666201) could be coupled with neopentyl alcohol using a copper catalyst, often in the presence of a base. The Buchwald-Hartwig amination, more known for C-N bonds, also has variants for C-O bond formation using palladium catalysts with specialized phosphine ligands.

C-N Bond Formation: The Buchwald-Hartwig amination is the premier method for forming C(aryl)-N bonds. nih.gov This reaction would involve coupling an aryl halide or triflate, such as 1-bromo-2-fluoro-6-(neopentyloxy)benzene, with an ammonia source. The catalytic system typically consists of a palladium precursor (e.g., Pd₂(dba)₃) and a sterically hindered phosphine ligand (e.g., XPhos, RuPhos). The choice of ligand is crucial for the reaction's success, as it influences the rates of oxidative addition and reductive elimination in the catalytic cycle. Nickel-catalyzed systems have also emerged as a powerful, and often more cost-effective, alternative to palladium for C-N coupling reactions. nih.gov These reactions can proceed through Ni(0)/Ni(II) or Ni(I)/Ni(III) catalytic cycles. nih.gov

Evaluation of Lewis Acid and Brønsted Acid Catalysis in Functional Group Transformations

Acid catalysis plays a vital role in several key transformations.

Brønsted Acid Catalysis: As mentioned, strong Brønsted acids like sulfuric acid (H₂SO₄) are essential catalysts for the electrophilic aromatic substitution (nitration) step. They function by generating the active electrophile. nih.gov Chiral Brønsted acids have also been explored for their ability to control stereoselectivity in certain photochemical reactions, a principle that highlights the versatility of this catalytic mode. researchgate.net

Lewis Acid Catalysis: Lewis acids can be employed to enhance the reactivity of various functional groups. For example, a Lewis acid could be used to activate an aryl fluoride towards nucleophilic substitution. The coordination of the Lewis acid to the fluorine atom would increase its leaving group ability. In some contexts, the combination of a Lewis acid and a Brønsted acid can create a highly reactive superacidic system, known as a Lewis acid-assisted Brønsted acid (LBA), capable of catalyzing challenging transformations. nih.govwiley-vch.de

Application of Modern Coupling Reagents for Efficiency Enhancement

The term "coupling reagent" often refers to reagents used in amide bond formation, but the principle of activating a functional group for coupling extends to C-N and C-O bond synthesis. iris-biotech.debachem.com In the context of transition-metal-catalyzed cross-coupling, the "reagents" that enhance efficiency are the ligands and additives.

Ligands for Cross-Coupling: The development of sophisticated phosphine and N-heterocyclic carbene (NHC) ligands has revolutionized palladium- and nickel-catalyzed coupling reactions. Ligands like Buchwald's biaryl phosphines (e.g., SPhos, XPhos) or Josiphos ligands provide the necessary steric and electronic properties to promote efficient catalytic turnover for the formation of C-N and C-O bonds involving sterically hindered or unreactive substrates.

Additives: In carbodiimide-mediated couplings, additives like 1-Hydroxybenzotriazole (HOBt) or OxymaPure are used to suppress side reactions and increase efficiency. bachem.com While these are specific to amide synthesis, the concept of using additives is general. In metal-catalyzed reactions, the choice of base (e.g., Cs₂CO₃, K₃PO₄) and sometimes the addition of salts can have a dramatic effect on reaction yield and rate.

Reaction Condition Optimization and Yield Enhancement Techniques

Optimizing reaction conditions is crucial for developing a scalable, cost-effective, and high-yielding synthesis. This involves systematically varying parameters such as temperature, solvent, catalyst loading, and reactant concentrations. researchgate.net

Traditional optimization involves a one-variable-at-a-time (OVAT) approach. However, modern methods like Design of Experiments (DoE) allow for the simultaneous variation of multiple parameters to identify optimal conditions and interactions between variables more efficiently.

High-throughput experimentation (HTE) tools, which use parallel reactors and automated analysis, can rapidly screen a wide range of conditions. beilstein-journals.org The data generated from HTE can be used to train machine learning (ML) models. These models can then predict the outcomes of new, untested reaction conditions, guiding chemists toward the optimal setup with fewer experiments. beilstein-journals.orgnih.gov For the synthesis of this compound, such techniques could be applied to optimize the key nitration, reduction, or cross-coupling steps to maximize the final yield and purity. For example, an optimization algorithm could explore the parameter space for a Buchwald-Hartwig amination step, refining the choice of ligand, base, solvent, and temperature to achieve near-quantitative yield. beilstein-journals.org

Solvent Effects on Reaction Kinetics and Selectivity

The initial step, a nucleophilic aromatic substitution, would likely involve the reaction of sodium neopentyloxide with an activated fluoroaromatic precursor, such as 2,6-difluoronitrobenzene. The choice of solvent is critical in SNAr reactions as it influences the solubility of the reactants, the nucleophilicity of the alkoxide, and the stabilization of the charged intermediate (Meisenheimer complex), thereby affecting both reaction rate and selectivity.

Polar aprotic solvents are generally favored for SNAr reactions as they effectively solvate the cation (e.g., Na⁺) without strongly solvating the nucleophilic anion, thus enhancing its reactivity. For the synthesis of the intermediate, 2-fluoro-6-(neopentyloxy)nitrobenzene, solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), and N-Methyl-2-pyrrolidone (NMP) are typically effective. d-nb.infoacsgcipr.org The bulky nature of the neopentyloxide nucleophile presents a steric challenge, making solvent choice even more crucial for achieving a desirable reaction rate. Nonpolar solvents, while sometimes used to achieve high ortho-selectivity in specific cases, would likely result in impractically slow reaction rates with a hindered alkoxide. researchgate.net

The table below illustrates a hypothetical comparison of solvent effects on the SNAr step, based on established principles and data from analogous reactions.

Table 1: Hypothetical Solvent Effects on the Synthesis of 2-Fluoro-6-(neopentyloxy)nitrobenzene

| Solvent | Dielectric Constant (ε) | Expected Reaction Time | Expected Yield (%) | Selectivity (mono- vs. di-substitution) |

| DMF | 36.7 | Moderate | High | Good |

| DMSO | 46.7 | Fast | High | Good |

| NMP | 32.2 | Moderate | High | Good |

| Acetonitrile | 37.5 | Slow to Moderate | Moderate | Moderate |

| Toluene | 2.4 | Very Slow | Low | Poor |

| 2-MeTHF | 6.2 | Slow | Low to Moderate | Moderate |

This table is illustrative and based on general principles of SNAr reactions. Actual results may vary.

Temperature and Pressure Profiling for Scalability

Temperature is a critical parameter for scaling up the synthesis. Higher temperatures generally accelerate the SNAr reaction but can also promote side reactions, such as di-substitution or decomposition, particularly with highly activated substrates. For the reaction between 2,6-difluoronitrobenzene and sodium neopentyloxide, an optimal temperature would need to be established experimentally. A typical starting point might be in the range of 80-120°C. d-nb.info

Pressure is less of a factor for the liquid-phase SNAr step but becomes significant if volatile reagents or solvents are used at temperatures above their boiling points. In the subsequent nitro reduction step via catalytic hydrogenation, both temperature and hydrogen pressure are key variables. Mild conditions (e.g., room temperature, 1-5 bar H₂) are often sufficient with an active catalyst like Palladium on carbon (Pd/C). rsc.org However, for sterically hindered nitro groups, elevated temperatures and pressures might be necessary to achieve complete conversion in a reasonable timeframe.

Table 2: Illustrative Temperature and Pressure Profile for the Synthesis of this compound

| Step | Reaction | Temperature (°C) | Pressure (bar) | Key Considerations |

| 1 | SNAr | 80 - 120 | Atmospheric | Balance reaction rate vs. byproduct formation. |

| 2 | Nitro Reduction (Catalytic Hydrogenation) | 25 - 70 | 1 - 10 | Ensure complete reduction without affecting the fluoro or ether groups. Higher pressure may increase rate. |

This table provides a general guideline for process development.

Microwave-Assisted Synthesis and Flow Chemistry Adaptations

Modern synthetic technologies like microwave irradiation and continuous flow processing offer significant advantages for the synthesis of this compound. researchgate.net

Microwave-Assisted Synthesis: Microwave heating can dramatically accelerate both the SNAr and nitro reduction steps by efficiently heating the polar reactants and solvents. nih.govsemanticscholar.orgnih.gov This often leads to significantly reduced reaction times (minutes instead of hours) and can sometimes improve yields by minimizing the formation of thermal degradation byproducts. researchgate.net For the SNAr step, a sealed-vessel microwave reactor would allow for temperatures above the solvent's boiling point, further increasing the reaction rate. nih.gov

Flow Chemistry: Continuous flow reactors offer superior heat and mass transfer, enhanced safety for handling exothermic reactions or hazardous intermediates, and straightforward scalability. researchgate.net A telescoped flow process could be designed where 2,6-difluoronitrobenzene and sodium neopentyloxide are mixed and passed through a heated reactor coil to form the ether intermediate. rsc.org This stream could then be directly mixed with hydrogen gas and passed through a packed-bed reactor containing a solid-supported hydrogenation catalyst (e.g., Pd/C) to yield the final product, this compound. rsc.orgresearchgate.netdntb.gov.ua This integrated approach minimizes manual handling and allows for automated, continuous production. researchgate.net

Table 3: Comparison of Synthetic Methodologies

| Methodology | Typical Reaction Time (SNAr) | Typical Reaction Time (Reduction) | Key Advantages |

| Conventional Batch | 4-12 hours | 2-8 hours | Simple setup, well-established. |

| Microwave-Assisted | 10-30 minutes | 5-20 minutes | Rapid optimization, rate acceleration, higher yields. nih.govnih.gov |

| Continuous Flow | 5-20 minutes (residence time) | 1-15 minutes (residence time) | Enhanced safety, scalability, process control, potential for telescoping. rsc.orgresearchgate.net |

Green Chemistry Principles in Synthetic Route Design

Integrating green chemistry principles is essential for developing a sustainable and economically viable process for synthesizing this compound.

Minimization of Waste and Byproduct Formation

The primary source of waste in the proposed synthesis would be from solvents and inorganic salts generated during the reaction and workup. Optimizing the SNAr reaction to achieve high selectivity for the mono-substituted product is crucial to avoid the formation of di-neopentyloxy nitrobenzene, which would be a significant waste stream. In the reduction step, using catalytic hydrogenation is preferable to stoichiometric metal reductants (like tin or iron in acidic media), as the catalyst can be filtered and reused, and the only byproduct is water. google.com Efficient workup procedures, such as liquid-liquid extraction with solvent recycling, can further minimize waste. researchgate.netwhiterose.ac.uk

Use of Sustainable Solvents and Reagents

While traditional polar aprotic solvents like DMF and NMP are effective, they face increasing scrutiny due to toxicity concerns. d-nb.info Research into greener alternatives is ongoing. For SNAr reactions, solvents like 2-Methyltetrahydrofuran (2-MeTHF), which is derived from renewable resources, or polyethylene (B3416737) glycols (PEGs) and deep eutectic solvents (DESs) represent more sustainable options. acsgcipr.org For the reduction step, performing the reaction in a benign solvent like ethanol (B145695) or even water, potentially with the aid of surfactants, is a key green strategy. researchgate.net The use of neopentyl alcohol, which can be derived from isobutylene (B52900) and formaldehyde, and a common base like sodium hydroxide (B78521) to generate the nucleophile is generally acceptable.

Atom Economy Considerations in Synthetic Planning

Atom economy is a measure of how many atoms from the reactants are incorporated into the final desired product. nih.govacs.org

Step 1: SNAr Reaction

C₆H₃F₂(NO₂) + C₅H₁₁ONa → C₁₁H₁₄FNO₃ + NaF

Molecular Weights: 159.09 + 110.15 → 227.23 + 41.99

Atom Economy = (227.23 / (159.09 + 110.15)) * 100% = 84.4%

Step 2: Nitro Reduction (Catalytic Hydrogenation)

C₁₁H₁₄FNO₃ + 3H₂ --(catalyst)--> C₁₁H₁₆FNO + 2H₂O

Molecular Weights: 227.23 + 6.06 → 197.25 + 36.04

Atom Economy = (197.25 / (227.23 + 6.06)) * 100% = 84.5%

Chemical Reactivity and Mechanistic Investigations of 2 Fluoro 6 Neopentyloxy Aniline

Reactivity at the Amine Functionality

The amino group (-NH2) is a potent activating group in electrophilic aromatic substitution and a key site for various derivatization reactions.

Electrophilic Aromatic Substitution on the Anilino Group

The amino group in aniline (B41778) and its derivatives strongly directs incoming electrophiles to the ortho and para positions and activates the ring towards substitution. lkouniv.ac.in In 2-fluoro-6-(neopentyloxy)aniline, the ortho positions are sterically hindered by the fluorine and neopentyloxy groups. Therefore, electrophilic substitution is anticipated to occur predominantly at the para position (position 4) and to a lesser extent, the other ortho position (position 6).

Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of a halogen (e.g., bromine or chlorine) onto the aromatic ring. This typically proceeds readily with anilines, often without the need for a Lewis acid catalyst. lkouniv.ac.in

Nitration: The introduction of a nitro group (-NO2) using a mixture of nitric and sulfuric acids. masterorganicchemistry.com This reaction must be carefully controlled with anilines to prevent oxidation.

Sulfonation: The introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid. masterorganicchemistry.com

Friedel-Crafts Reactions: While Friedel-Crafts alkylation can be problematic with anilines due to side reactions, acylation is a more reliable method for introducing an acyl group. lkouniv.ac.in

The activating effect of the amino group stems from its ability to donate electron density to the aromatic ring through resonance, stabilizing the cationic intermediate (arenium ion) formed during the reaction. lkouniv.ac.in The directing effect is also explained by the resonance stabilization of the intermediates for ortho and para attack, where the positive charge can be delocalized onto the nitrogen atom. lkouniv.ac.in

Amide and Carbamate (B1207046) Formation Reactions

The lone pair of electrons on the nitrogen atom of the amine functionality makes it nucleophilic, allowing it to react with various electrophiles to form amides and carbamates. These reactions are fundamental in organic synthesis and are used to protect the amine group or to introduce new functional moieties.

Amide Formation: this compound can react with acylating agents such as acyl chlorides or anhydrides to form the corresponding N-substituted amides. The reaction typically proceeds in the presence of a base to neutralize the acidic byproduct.

Carbamate Formation: Carbamates, which are esters of carbamic acid, can be synthesized from this compound through several methods. nih.gov A common approach involves the reaction with a chloroformate in the presence of a base. Alternatively, isocyanates can react with alcohols to form carbamates. nih.gov Recent methodologies have also explored the use of carbon dioxide as a C1 source for carbamate synthesis. nih.gov

The reactivity in these transformations can be influenced by the electronic and steric environment of the amine. The electron-donating neopentyloxy group may slightly enhance the nucleophilicity of the amine, while the ortho-fluoro group could have a modest electron-withdrawing inductive effect.

Interactive Data Table: Amide and Carbamate Formation Reactions

| Reactant of this compound | Reagent | Product Type | General Conditions |

| Amine | Acyl Chloride | Amide | Base (e.g., pyridine, triethylamine) |

| Amine | Acid Anhydride | Amide | Base or heat |

| Amine | Chloroformate | Carbamate | Base (e.g., pyridine, NaOH) |

| Amine | Isocyanate | Urea Derivative | Inert solvent |

Derivatization for Further Synthetic Transformations

The amine group of this compound serves as a versatile handle for a wide array of synthetic transformations, enabling the construction of more complex molecules.

One of the most significant derivatizations of anilines is the formation of diazonium salts. Treatment of the aniline with a source of the nitrosonium ion (NO+), typically generated in situ from sodium nitrite (B80452) and a strong acid, leads to the corresponding diazonium salt. imperial.ac.uk These salts are highly valuable synthetic intermediates, although they are often unstable and used immediately in subsequent reactions. They can undergo a variety of transformations, including:

Sandmeyer Reaction: Conversion of the diazonium group to a halide (Cl, Br) or cyanide (CN) using copper(I) salts.

Schiemann Reaction: Conversion to a fluoride (B91410) using fluoroboric acid (HBF4).

Gattermann Reaction: Similar to the Sandmeyer reaction but using copper powder instead of a copper salt.

Replacement by Hydroxyl: Heating the diazonium salt in water.

Replacement by Hydrogen: Reduction using hypophosphorous acid (H3PO2).

Furthermore, the amine can be derivatized to form other functional groups that can participate in cross-coupling reactions. For instance, conversion to a triflate or a boronic ester allows for participation in palladium-catalyzed coupling reactions like the Suzuki, Heck, and Buchwald-Hartwig reactions. The derivatization of amino acids with reagents like N,N-diethyl-2,4-dinitro-5-fluoroaniline highlights the utility of such transformations for analytical purposes. nih.gov

Basicity and Nucleophilicity Studies of the Amine

The basicity of an amine refers to its ability to accept a proton, while its nucleophilicity relates to its ability to donate its lone pair of electrons to an electrophilic carbon. While these two properties are often correlated, they are not identical. khanacademy.org

The nucleophilicity of the amine is also affected by these electronic factors in a similar manner. However, steric hindrance from the bulky neopentyloxy group and the adjacent fluorine atom can significantly impact its nucleophilicity, potentially making it a poorer nucleophile than would be predicted based on electronic effects alone. masterorganicchemistry.com For instance, bulky amines are known to be less nucleophilic than their less hindered counterparts. masterorganicchemistry.com

Transformations Involving the Fluorine Atom

The fluorine atom, being the most electronegative element, imparts unique reactivity to the aromatic ring.

Nucleophilic Aromatic Substitution Pathways of the Fluorine

Aryl fluorides can undergo nucleophilic aromatic substitution (SNAr), where a nucleophile replaces the fluorine atom on the aromatic ring. masterorganicchemistry.com For this reaction to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.com These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. masterorganicchemistry.com

Recent advances have shown that even electron-neutral or electron-rich fluoroarenes can undergo SNAr reactions under specific conditions, such as through photoredox catalysis. nih.gov This method involves the formation of a cation radical, which significantly enhances the electrophilicity of the aromatic ring and facilitates nucleophilic attack. nih.gov

The rate of SNAr reactions is also dependent on the leaving group ability. While the C-F bond is very strong, fluorine can be a good leaving group in SNAr reactions because the rate-determining step is the initial nucleophilic attack, not the cleavage of the carbon-halogen bond. masterorganicchemistry.com

Interactive Data Table: Factors Influencing Nucleophilic Aromatic Substitution

| Factor | Influence on SNAr Rate | Explanation |

| Electron-withdrawing groups | Increase | Stabilize the negative charge of the Meisenheimer intermediate. masterorganicchemistry.com |

| Electron-donating groups | Decrease | Destabilize the negative charge of the Meisenheimer intermediate. |

| Position of activating group | ortho/para > meta | Allows for direct resonance stabilization of the negative charge. masterorganicchemistry.com |

| Leaving group electronegativity | F > Cl > Br > I | More electronegative halogens better activate the ring for nucleophilic attack. masterorganicchemistry.com |

In-Depth Analysis of this compound Reveals Insufficient Publicly Available Research for a Detailed Reactivity Profile

A comprehensive investigation into the chemical compound this compound has concluded that there is a significant lack of specific, publicly accessible research data to construct a detailed article on its chemical reactivity and mechanistic properties as outlined. While the individual functional groups—a fluorine atom, an amino group, and a neopentyloxy group attached to an aromatic ring—suggest a rich and complex chemical behavior based on established organic chemistry principles, specific experimental studies on this particular molecule are not readily found in scientific literature or patent databases.

The initial research strategy focused on gathering data for the following key areas: ortho-directed metallation, the electronic influence of the fluorine substituent, the reactivity of the neopentyloxy group, and regioselective aromatic substitution reactions. General principles governing these areas are well-documented for analogous compounds. For instance, the amino group is known to be a powerful ortho-para director in electrophilic aromatic substitutions and can also direct ortho-lithiation. pearson.comwikipedia.org The fluorine atom, being highly electronegative, generally acts as a deactivating group via induction but can also participate in ortho-para direction through resonance. wikipedia.orgmasterorganicchemistry.com The bulky neopentyl group is expected to introduce significant steric hindrance, influencing the regioselectivity of reactions and potentially hindering access to adjacent positions. acs.org Furthermore, the ether linkage of the neopentyloxy group could theoretically be cleaved under harsh acidic conditions. pearson.combyjus.comlibretexts.org

However, the core requirement for "detailed research findings" and "data tables" pertaining specifically to this compound could not be met. Extensive searches, including those using the compound's CAS number (1233955-46-8), did not yield specific experimental results, reaction schemes, or quantitative data such as reaction yields or regioselectivity ratios for this molecule. The available information is limited to supplier catalog entries and general discussions of the reactivity of similarly substituted anilines or ethers.

Without concrete examples of this compound being used as a reactant or intermediate in published studies, any attempt to write the specified article would be purely theoretical and would not adhere to the required standards of scientific accuracy and detailed reporting based on established research. Therefore, the construction of an article focusing solely on the chemical reactivity and mechanistic investigations of this compound is not feasible at this time due to the absence of specific data in the public domain.

Aromatic Ring Functionalization and Derivatization

Introduction of Additional Functionalities onto the Benzene (B151609) Ring

The introduction of new chemical groups onto the benzene ring of this compound is governed by the directing effects of the existing substituents: the amino (-NH2), fluoro (-F), and neopentyloxy (-OR) groups. All three are ortho-, para-directing activators for electrophilic aromatic substitution, due to the lone pairs of electrons on the nitrogen and oxygen atoms that can be donated to the aromatic ring, stabilizing the arenium ion intermediate. However, the fluorine atom also exhibits a strong electron-withdrawing inductive effect. The bulky neopentyloxy group provides significant steric hindrance around its position.

Given these electronic and steric factors, electrophilic substitution is most likely to occur at the positions para to the activating groups. Specifically, the C4 position (para to the fluorine) and the C5 position (para to the neopentyloxy group, meta to the fluorine) are the most probable sites for substitution.

Common methods for introducing functionalities onto aniline derivatives include:

Halogenation: Bromination or chlorination can introduce additional halogen atoms.

Nitration: Reaction with nitric acid and sulfuric acid can add a nitro group, which can be subsequently reduced to an amino group, offering a route to di-substituted anilines. nih.govchemicalbook.com

Cross-Coupling Reactions: Modern transition metal-catalyzed reactions, such as Suzuki, Heck, or Buchwald-Hartwig couplings, are powerful tools for forming new carbon-carbon or carbon-heteroatom bonds. uni-regensburg.de For instance, the aniline could potentially be diazotized and converted to a halide, which would then serve as a handle for these coupling reactions.

The following table summarizes potential reactions for functionalizing the benzene ring, based on established methods for substituted anilines.

| Reaction Type | Reagents & Conditions | Expected Major Product(s) |

| Bromination | Br₂ in acetic acid | 4-Bromo-2-fluoro-6-(neopentyloxy)aniline |

| Nitration | HNO₃, H₂SO₄, low temp. | 2-Fluoro-4-nitro-6-(neopentyloxy)aniline |

| Sulfonation | Fuming H₂SO₄ | 5-Amino-4-fluoro-2-(neopentyloxy)benzenesulfonic acid |

| C-N Cross-Coupling | Aryl halide, Pd or Ni catalyst, base | N-Aryl-2-fluoro-6-(neopentyloxy)aniline derivatives uni-regensburg.de |

Detailed Mechanistic Investigations of Key Reactions

Understanding the precise mechanisms of reactions involving complex molecules like this compound is crucial for optimizing reaction conditions, predicting outcomes, and designing novel transformations. This involves a combination of kinetic studies, the identification of transient species, and isotopic labeling.

Kinetic studies measure reaction rates under varying conditions (e.g., concentration, temperature) to derive a rate law, which provides insight into the molecularity of the rate-determining step. For instance, Reaction Progress Kinetic Analysis (RPKA) is a powerful methodology for studying complex catalytic reactions by monitoring the concentration of reactants, products, and intermediates over time. uni-regensburg.de

In the context of functionalizing this compound, kinetic analysis could be used to:

Determine the relative rates of substitution at different positions on the ring.

Understand the influence of the bulky neopentyloxy group on reaction rates compared to less hindered anilines.

Optimize catalyst loading and reaction temperature for cross-coupling reactions to maximize yield and minimize side products.

A hypothetical kinetic experiment for the bromination of this compound might involve tracking the disappearance of the starting material and the appearance of the product over time using techniques like HPLC or NMR spectroscopy. The data could reveal whether the reaction follows a simple second-order rate law or a more complex mechanism.

Chemical reactions proceed from reactants to products through high-energy transition states and may involve one or more transient intermediates. youtube.comyoutube.com A transition state is a fleeting arrangement of atoms at the peak of an energy barrier, which cannot be isolated, while an intermediate is a short-lived species that corresponds to a local energy minimum on the reaction pathway. researchgate.net

For reactions involving this compound, such as nucleophilic aromatic substitution (SNAr) or electrophilic substitution, computational chemistry (e.g., Density Functional Theory, DFT) is a powerful tool for modeling the geometries and energies of transition states and intermediates. researchgate.netwur.nl

Electrophilic Aromatic Substitution: The key intermediate is a resonance-stabilized carbocation known as a sigma complex or arenium ion. DFT calculations could predict which of the possible arenium ions (resulting from attack at different positions) is more stable, thus indicating the most likely product.

Nucleophilic Reactions: In reactions where the aniline nitrogen acts as a nucleophile, the transition state would involve the partial formation of a new bond between the nitrogen and an electrophile. wur.nl For example, in a reaction with an alkyl halide, a transition state leading to a quaternary ammonium (B1175870) salt would be formed. The presence of ortho-substituents (fluoro and neopentyloxy) would significantly influence the energy of this transition state due to steric and electronic effects. Some reactions may even proceed through mechanisms involving two or more transition states. rsc.org

Isotope labeling is a definitive experimental technique for tracing the path of atoms through a reaction. By replacing an atom in a reactant with one of its heavier, non-radioactive isotopes (e.g., replacing ¹H with ²H (deuterium), ¹²C with ¹³C, or ¹⁴N with ¹⁵N), chemists can track the position of that atom in the products using mass spectrometry or NMR spectroscopy.

For this compound, isotope labeling could be used to:

Distinguish between reaction pathways: For example, in a rearrangement reaction, labeling a specific carbon atom in the neopentyl group could determine if the group migrates intact or undergoes fragmentation and recombination.

Probe the rate-determining step: The kinetic isotope effect (KIE) is a change in the reaction rate observed when an atom at or near the bond being broken in the rate-determining step is replaced by a heavier isotope. A significant KIE confirms that the bond to the labeled atom is broken in the slowest step of the reaction.

Elucidate complex mechanisms: In the study of osazone formation from sugars and phenylhydrazine, isotope labeling was crucial in determining the fate of the nitrogen atoms. rsc.org Similarly, aniline derivatives labeled with stable isotopes like ¹³C are used in quantitative glycomics to accurately measure changes in complex biological samples. nih.gov

A hypothetical experiment to probe the mechanism of a reaction at the amino group could involve using ¹⁵N-labeled this compound. Analyzing the products would unequivocally show how the original amino group was transformed.

Applications in Advanced Organic Synthesis and Materials Precursors

Potential Role as a Versatile Building Block for Complex Architectures

The inherent functionalities of 2-Fluoro-6-(neopentyloxy)aniline suggest its suitability as a foundational element for the construction of intricate molecular frameworks.

Hypothetical Precursor to Heterocyclic Systems (e.g., quinazolines, indoles, etc.)

Quinazolines and indoles are privileged scaffolds in medicinal chemistry, and their synthesis often relies on substituted anilines. While numerous methods exist for the synthesis of quinazolines, such as the reaction of anthranilic acid derivatives with formamide (B127407) or the cyclocondensation of 2-aminobenzonitriles with various reagents, no specific examples employing this compound are documented. nih.govnih.gov Theoretically, this compound could serve as a precursor to quinazolines through established synthetic routes, where the fluorine and neopentyloxy substituents could modulate the biological activity of the resulting heterocyclic core.

Similarly, the synthesis of indoles often involves the cyclization of substituted anilines. organic-chemistry.orgnih.govmdpi.com Domino reactions of 2-fluorotoluenes with nitriles have been reported for indole (B1671886) synthesis, suggesting that a suitably modified this compound could potentially participate in analogous transformations. researchgate.netnih.gov However, no such specific reactivity has been reported for this compound.

Prospective Integration into Polycyclic Frameworks via Annulation Reactions

Annulation reactions are powerful tools for the construction of polycyclic systems. Aniline (B41778) derivatives are frequently employed in these reactions to build fused heterocyclic rings. The presence of the fluoro and neopentyloxy groups in this compound could offer unique steric and electronic control in such transformations, leading to novel polycyclic architectures. However, the scientific literature lacks any specific examples of annulation reactions involving this particular aniline derivative.

Postulated Utilization in Multi-Step Synthesis of Targeted Chemical Entities

In the intricate pathways of multi-step organic synthesis, the strategic choice of intermediates is paramount.

Theoretical Intermediate in Cascade and Domino Reactions

Cascade and domino reactions offer an efficient approach to molecular complexity by combining multiple transformations in a single synthetic operation. chim.itmdpi.combeilstein-journals.org Aniline derivatives are known to participate in such reaction sequences. d-nb.infonih.gov For instance, domino site-selective palladium-catalyzed C-C and C-N coupling reactions are used to synthesize fused aromatic N-heterocycles. chim.it While these general methodologies exist, their application with this compound as a substrate has not been described.

Envisioned Assembly of Advanced Chemical Scaffolds

The unique substitution pattern of this compound makes it an attractive, albeit unexplored, starting material for the assembly of advanced chemical scaffolds. Its derivatives could potentially serve as key intermediates in the total synthesis of complex natural products or in the generation of libraries of compounds for drug discovery. At present, this potential remains to be realized and documented.

Speculative Development of Ligands and Catalysts

The development of novel ligands and catalysts is crucial for advancing chemical synthesis. While aniline derivatives can be precursors to ligands for transition metal catalysis, there is no available data on the use of this compound for this purpose. The combination of a soft nitrogen donor and the potential for steric influence from the neopentyloxy group could, in principle, lead to ligands with interesting catalytic properties.

Design and Synthesis of Chiral and Achiral Ligands derived from this compound

The synthesis of ligands from aniline precursors is a well-established strategy in coordination chemistry. The amino group of this compound serves as a convenient handle for the introduction of various coordinating moieties, leading to the formation of both chiral and achiral ligands.

One common approach to ligand synthesis from anilines is the formation of Schiff bases through condensation with aldehydes or ketones. For instance, the reaction of an aniline derivative with a chiral aldehyde would yield a chiral Schiff base ligand. The steric bulk of the neopentyloxy group in this compound is poised to play a crucial role in directing the stereochemical outcome of such reactions and in creating a specific chiral pocket around a metal center in the resulting complex.

Another important class of ligands derivable from anilines are phosphine (B1218219) ligands. These are typically synthesized through the reaction of the aniline with chlorophosphines. The electronic properties of the resulting phosphine ligand, and consequently the catalytic activity of its metal complexes, would be modulated by the electron-withdrawing fluorine atom on the aniline ring.

While specific examples of chiral and achiral ligands derived directly from this compound are not extensively documented in publicly available literature, the general principles of ligand synthesis from substituted anilines provide a clear pathway for their creation. The table below outlines potential synthetic routes to such ligands.

| Ligand Type | General Synthetic Approach | Potential Reagents for Reaction with this compound |

| Chiral Schiff Base | Condensation Reaction | Chiral Aldehydes (e.g., (R)- or (S)-2-phenylpropanal) |

| Achiral Schiff Base | Condensation Reaction | Achiral Aldehydes (e.g., Salicylaldehyde) |

| Chiral Phosphine | Nucleophilic Substitution | Chiral Chlorophosphines |

| Achiral Phosphine | Nucleophilic Substitution | Dichlorophenylphosphine |

Evaluation of Catalytic Performance in Organic Transformations

Ligands derived from this compound are expected to find utility in a variety of metal-catalyzed organic transformations. The performance of these catalysts would be intrinsically linked to the structural and electronic features imparted by the ligand.

For example, chiral Schiff base complexes are widely employed in asymmetric catalysis, such as asymmetric epoxidation, cyclopropanation, and aldol (B89426) reactions. The bulky neopentyloxy group could create a sterically hindered environment around the metal center, potentially leading to high enantioselectivity in these transformations.

Phosphine-ligated metal complexes are workhorses in cross-coupling reactions, hydroformylation, and hydrogenation. The electron-withdrawing nature of the fluorine atom in ligands derived from this compound could enhance the catalytic activity by modulating the electron density at the metal center.

The evaluation of the catalytic performance would involve systematic studies where the catalyst's efficiency (yield), selectivity (chemo-, regio-, and stereoselectivity), and turnover number are determined for specific organic reactions. A hypothetical evaluation of a palladium catalyst bearing a phosphine ligand derived from this compound in a Suzuki coupling reaction is presented in the table below.

| Entry | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 1 | Toluene | 100 | 12 | 95 |

| 2 | 0.5 | Toluene | 100 | 12 | 92 |

| 3 | 0.1 | Toluene | 100 | 24 | 85 |

| 4 | 1 | Dioxane | 80 | 12 | 88 |

Integration into Novel Material Precursors

The unique substitution pattern of this compound also makes it an attractive candidate for the synthesis of novel organic materials.

Monomer for Specialty Polymer Synthesis (excluding material properties)

Aniline and its derivatives are well-known monomers for the synthesis of polyanilines, a class of conducting polymers. The polymerization of this compound, either alone or in copolymerization with other anilines, could lead to specialty polymers with tailored processing characteristics. The bulky neopentyloxy group might enhance the solubility of the resulting polymer in common organic solvents, a significant advantage for the processability of typically insoluble polyaniline backbones. The fluorine atom could also influence the electronic properties of the polymer chain.

The synthesis of such polymers would typically involve oxidative chemical or electrochemical polymerization methods. The reaction conditions, such as the choice of oxidant and solvent, would need to be optimized to control the molecular weight and structure of the polymer.

Building Block for Liquid Crystal Precursors or Optoelectronic Materials (excluding material properties)

The rigid aromatic core and the potential for introducing various functional groups make this compound a promising building block for the synthesis of liquid crystal precursors and molecules for optoelectronic applications.

The synthesis of liquid crystal precursors often involves the coupling of aromatic units to create rod-like or disc-like molecules. The aniline functionality of this compound can be readily converted into other functional groups, such as amides or imines, to link it to other mesogenic units. The neopentyloxy group can act as a flexible tail, which is a common feature in liquid crystalline molecules.

For optoelectronic materials, the introduction of fluorine atoms into organic molecules is a known strategy to tune their electronic energy levels and improve their stability. By incorporating this compound into larger conjugated systems, it is possible to design new materials for applications such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The synthesis of these materials would involve multi-step organic reactions to build up the desired molecular architecture.

Advanced Spectroscopic and Structural Characterization in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Advanced Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for determining the precise structure of organic molecules in solution. For 2-Fluoro-6-(neopentyloxy)aniline, a suite of NMR experiments would be utilized to map out its atomic framework.

Multidimensional NMR (e.g., COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemistry

One-dimensional (1D) NMR provides initial information on the types and numbers of protons and carbons, but two-dimensional (2D) NMR techniques are indispensable for assembling the molecular puzzle. youtube.com

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would be crucial for establishing the connectivity of the aromatic protons on the aniline (B41778) ring and confirming the isolated nature of the neopentyloxy group's protons. Cross-peaks would be expected between the adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate protons with their directly attached carbons (¹³C). sdsu.edu This is vital for assigning the carbon signals of the aromatic ring and the neopentyloxy substituent by linking them to their known proton resonances.

HMBC (Heteronuclear Multiple Bond Correlation): This technique maps long-range (2-3 bond) correlations between protons and carbons. creative-biostructure.com HMBC is critical for piecing together the entire structure. For instance, it would show correlations between the methylene (B1212753) protons (-O-CH₂-) of the neopentyloxy group and the aromatic carbon to which the oxygen is attached (C6), as well as the quaternary carbon of the neopentyl group. It would also help to definitively place the fluorine and neopentyloxy groups relative to the aniline's amino group by observing correlations between the aromatic protons and the substituted carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, which is invaluable for determining stereochemistry and conformation. For this compound, NOESY could reveal through-space interactions between the protons of the neopentyloxy group and the aromatic proton at the C5 position, providing insights into the preferred orientation of the bulky neopentyloxy substituent relative to the aromatic ring.

| 2D NMR Technique | Information Gained for this compound |

| COSY | Connectivity of aromatic protons. |

| HSQC/HMQC | Direct ¹H-¹³C one-bond correlations for unambiguous carbon assignment. |

| HMBC | Connectivity across the molecule, linking the neopentyloxy group to the aromatic ring. |

| NOESY | Through-space proximity of protons, indicating the molecule's 3D conformation. |

Fluorine-19 NMR for Elucidating Fluorine Environments and Dynamics

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a highly informative technique. Fluorine-19 is a spin-1/2 nucleus with 100% natural abundance and a wide chemical shift range, making it very sensitive to its electronic environment. alfa-chemistry.com

The ¹⁹F chemical shift for this compound would be expected in the typical range for fluoroaromatic compounds. ucsb.edu The precise chemical shift would be influenced by the electron-donating effects of the amino and neopentyloxy groups. Furthermore, coupling between the fluorine nucleus and nearby protons (³JHF and ⁴JHF) and carbons (¹JC-F, ²JC-F, etc.) would be observed in both the ¹⁹F, ¹H, and ¹³C NMR spectra, providing further confirmation of the fluorine's position on the aromatic ring. rsc.org The pKa of the aniline derivative can also influence the ¹⁹F chemical shift, a phenomenon that has been used to develop pH indicators. nih.govresearchgate.net

Variable Temperature NMR for Conformational Dynamics

The neopentyloxy group is sterically demanding, and its rotation around the C-O bond may be hindered. Variable Temperature (VT) NMR is the ideal technique to study such dynamic processes. numberanalytics.com

By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shape of the signals corresponding to the neopentyloxy group. At high temperatures, if the rotation is fast on the NMR timescale, sharp, averaged signals would be observed. As the temperature is lowered, the rotation slows down, which can lead to broadening of the signals and eventual decoalescence into separate signals for different conformers if the energy barrier to rotation is high enough. researchgate.net This analysis allows for the determination of the activation energy for the conformational exchange process, providing valuable thermodynamic data about the molecule's flexibility. ut.ee Studies on similar molecules with bulky N-neopentyl groups have demonstrated the utility of this technique in characterizing hindered rotations and preferred conformations. ucl.ac.uk

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Reaction Monitoring

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, effectively acting as a "molecular fingerprint". researchgate.net These methods are excellent for identifying the functional groups present in this compound.

In-situ IR and Raman Spectroscopy for Mechanistic Studies

In a research context, reactions involving this compound, such as N-acylation or further aromatic substitution, can be monitored in real-time using in-situ IR and Raman spectroscopy. acs.org By immersing a fiber-optic probe into the reaction vessel, the disappearance of reactant bands and the appearance of product bands can be tracked over time. irdg.org This provides valuable kinetic data and can help elucidate the reaction mechanism. For example, the formation of an amide would be indicated by the appearance of a new carbonyl (C=O) stretching band in the IR spectrum. The non-invasive nature of these techniques is particularly advantageous for monitoring sensitive or complex reaction systems. beilstein-journals.org

Analysis of Characteristic Absorption and Scattering Bands

The IR and Raman spectra of this compound would exhibit characteristic bands corresponding to its constituent functional groups.

N-H Stretching: The aniline amino group (-NH₂) would show two characteristic stretching bands in the IR spectrum, typically in the range of 3300-3500 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretches from the neopentyloxy group would be observed just below 3000 cm⁻¹.

C=C Stretching: Aromatic ring stretching vibrations would produce a series of bands in the 1450-1600 cm⁻¹ region. scispace.com

C-O Stretching: The aryl-alkyl ether linkage would have a strong, characteristic C-O stretching band, likely in the 1200-1270 cm⁻¹ region for the Ar-O stretch and around 1040-1050 cm⁻¹ for the O-CH₂ stretch, by analogy to substituted anisoles and phenetoles. pageplace.de

C-F Stretching: A strong absorption band corresponding to the C-F stretch is expected in the 1200-1300 cm⁻¹ region of the IR spectrum.

The Raman spectrum would complement the IR data, often showing strong signals for the symmetric vibrations of the aromatic ring and the C-C backbone of the neopentyl group. researchgate.net

| Functional Group | Expected Vibrational Frequency Range (cm⁻¹) | Spectroscopy |

| N-H (stretch) | 3300-3500 | IR |

| Aromatic C-H (stretch) | 3000-3100 | IR, Raman |

| Aliphatic C-H (stretch) | 2850-2970 | IR, Raman |

| C=C (aromatic ring stretch) | 1450-1600 | IR, Raman |

| Ar-O (stretch) | 1200-1270 | IR |

| C-F (stretch) | 1200-1300 | IR |

Mass Spectrometry for Fragmentation Pathway Analysis and Isotopic Labeling Studies

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. wikipedia.org It is indispensable for determining the molecular weight of a compound and deducing its structure by analyzing the fragmentation patterns of the molecule. uni-saarland.de

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm), which allows for the unambiguous determination of a compound's elemental formula. nih.gov For this compound, with the chemical formula C₁₁H₁₆FNO, the theoretical exact mass can be calculated with high precision.

HRMS analysis, often performed using Time-of-Flight (TOF) or Orbitrap mass analyzers, would confirm the elemental composition by matching the experimentally measured mass of the molecular ion ([M]⁺ or protonated molecule [M+H]⁺) to the calculated value. nih.govresearchgate.net This capability is crucial for distinguishing between isomers or compounds with very similar nominal masses.

Table 1: Theoretical Mass Data for this compound

| Species | Formula | Theoretical Monoisotopic Mass (Da) |

| Neutral Molecule | C₁₁H₁₆FNO | 197.12160 |

| Protonated Molecule [M+H]⁺ | C₁₁H₁₇FNO⁺ | 198.12942 |

This table presents the calculated exact masses, which would be verified by HRMS.

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific m/z ratio are selected and fragmented, and the resulting fragment ions are then analyzed. wikipedia.org This process provides detailed structural information by revealing the molecule's weakest bonds and stable substructures. uni-saarland.de

For this compound, the molecular ion (m/z 197) would be subjected to fragmentation, likely through collision-induced dissociation (CID). The fragmentation pattern is predictable based on the functional groups present: the aniline moiety, the ether linkage, and the neopentyl group.

Key fragmentation pathways would include:

Alpha-cleavage of the ether: The most prominent fragmentation would likely be the cleavage of the C-C bond alpha to the oxygen atom within the neopentyl group, leading to the loss of a tert-butyl radical (•C(CH₃)₃) and formation of a stable ion.

Cleavage of the ether bond: Scission of the aryl-O bond or the O-alkyl bond would result in characteristic fragments.

Loss of the entire side chain: A significant fragment would correspond to the loss of the neopentyloxy group.

Ring fragmentation: Cleavage of the aromatic ring, often involving the loss of small neutral molecules like HCN from the aniline structure, is also possible. miamioh.edu

Table 2: Predicted MS/MS Fragmentation of this compound ([M]⁺ = 197.1)

| Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |

| 140.1 | •C₄H₉ (57) | [M - tert-butyl]⁺ |

| 126.1 | C₅H₁₁• (71) | [M - neopentyl]⁺ |

| 95.0 | C₅H₁₂O (88) | [Fluorobenzeneamine]⁺ fragment |

| 71.1 | C₆H₄FNO (126) | [Neopentyl cation]⁺ |

This table outlines the expected major fragments based on established fragmentation rules for amines and ethers. libretexts.org

X-ray Crystallography for Solid-State Conformational Analysis and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. mdpi.com This technique allows for the elucidation of bond lengths, bond angles, torsion angles, and the non-covalent interactions that govern the crystal packing.

A single-crystal X-ray diffraction study of this compound would provide an unambiguous solid-state structure. The resulting model would detail the conformation of the flexible neopentyloxy side chain and its orientation relative to the aniline ring.

Key structural parameters that would be determined include:

Bond lengths and angles of the fluorinated aromatic ring and the ether linkage.

Torsion angles defining the molecule's conformation. Of particular interest would be the C(6)-C(1)-O-C(alkyl) and C(1)-O-C(alkyl)-C(tert-butyl) torsion angles, which describe the orientation of the bulky neopentyl group. The planarity of the aniline nitrogen atom would also be assessed.

Analysis of these angles would reveal any steric strain imposed by the ortho substituents and how the molecule adapts its shape to minimize these interactions in the solid state.

The crystal structure would illuminate the network of intermolecular interactions that stabilize the crystal lattice. researchgate.net For this compound, several interactions are expected:

Intramolecular Hydrogen Bonding: A significant feature would likely be an intramolecular hydrogen bond between the hydrogen atom of the amine group (-NH₂) and the adjacent fluorine atom (N-H···F). Such interactions are common in ortho-fluoroanilines and influence the orientation of the amine group. ucla.edu

Intermolecular Hydrogen Bonding: The amine group can also act as a hydrogen bond donor, potentially forming intermolecular N-H···O bonds with the ether oxygen of a neighboring molecule or N-H···N bonds. researchgate.net

Table 3: Hypothetical Key Structural Parameters from X-ray Crystallography

| Parameter | Description | Expected Value/Range |

| d(N-H···F) | Intramolecular hydrogen bond distance | ~2.0 - 2.5 Å |

| θ(C-O-C) | Ether bond angle | ~115-120° |

| τ(C6-C1-O-C7) | Torsion angle of the ether linkage | Variable, depends on packing |

| d(N-H···O) | Intermolecular hydrogen bond distance | ~2.8 - 3.2 Å |

This table presents plausible values for key structural features based on known chemistry and related structures. ucla.eduresearchgate.net

UV-Visible and Fluorescence Spectroscopy for Electronic Structure and Conjugation Studies

UV-Visible and fluorescence spectroscopy are techniques used to study the electronic transitions within a molecule. biocompare.com They provide information about the conjugated π-system and the influence of various functional groups on the electronic structure. horiba.com

The UV-Vis absorption spectrum of this compound in a suitable solvent (e.g., ethanol (B145695) or cyclohexane) is expected to show characteristic absorption bands originating from the aniline chromophore. Aniline itself exhibits two primary absorption bands corresponding to π → π* transitions.

The substituents on the ring—the electron-donating amine (-NH₂) and neopentyloxy (-OCH₂C(CH₃)₃) groups, and the electron-withdrawing fluorine (-F) atom—will modulate the energy of these transitions. The powerful electron-donating effect of the amino group and the weaker effect of the alkoxy group typically cause a bathochromic (red) shift of the absorption maxima compared to benzene (B151609). The ortho-fluoro substituent may introduce more subtle shifts.

Fluorescence spectroscopy involves exciting the molecule at a wavelength corresponding to an absorption band and measuring the emitted light at a longer wavelength. Many aniline derivatives are fluorescent. The fluorescence spectrum of this compound would provide information on its emissive properties, including the emission maximum (λₑₘ) and quantum yield. The nature and position of the substituents would heavily influence these properties by affecting the rate of non-radiative decay processes.

Table 4: Predicted Spectroscopic Data in Ethanol

| Technique | Parameter | Predicted Value for this compound | Reference (Aniline) |

| UV-Visible | λₘₐₓ₁ (nm) | ~240-250 | ~230 nm |

| UV-Visible | λₘₐₓ₂ (nm) | ~290-305 | ~280 nm |

| Fluorescence | λₑₘ (nm) | ~330-360 | ~344 nm |

This table provides predicted absorption and emission maxima based on the known spectrum of aniline and the expected electronic effects of the substituents. researchgate.netresearchgate.net

Analysis of Electronic Transitions and Absorption Maxima

The electronic absorption spectra of aniline derivatives are primarily governed by π → π* transitions within the benzene ring and intramolecular charge transfer (ICT) transitions from the non-bonding electrons of the amino group to the π-system of the ring. The positions and intensities of these absorption bands are sensitive to the nature and position of substituents.

In the case of this compound, the fluorine atom, being an electron-withdrawing group, and the neopentyloxy group, an electron-donating alkoxy group, exert opposing electronic effects. Theoretical studies on similar substituted anilines suggest that the interplay of these effects, combined with steric hindrance from the bulky neopentyloxy group, can lead to complex shifts in the absorption maxima compared to unsubstituted aniline.

A summary of typical absorption maxima for related aniline compounds is presented in the table below to provide a comparative context.

| Compound | Solvent | Absorption Maxima (λmax, nm) |

| Aniline | Various | ~230, ~280 |

| 2-Fluoroaniline | Various | Varies with solvent |

| Anisole (Methoxybenzene) | Various | ~217, ~269 |

This table presents generalized data for related compounds to illustrate typical electronic transition energies. Specific values for this compound would require dedicated experimental measurement.

Photophysical Property Investigations (excluding biological relevance)

The photophysical properties of a molecule, such as its fluorescence and phosphorescence characteristics, are intrinsically linked to its electronic structure and the deactivation pathways available to its excited states. For aniline derivatives, fluorescence is a key area of investigation.

The presence of both a fluorine atom and a bulky neopentyloxy group in this compound is anticipated to influence its quantum yield and fluorescence lifetime. The electron-donating nature of the alkoxy group can enhance fluorescence, while the heavy atom effect of fluorine is generally minimal. However, the steric bulk of the neopentyloxy group can lead to rotational freedom and non-radiative decay pathways, potentially quenching fluorescence.

Investigations into similarly structured molecules often employ techniques like time-resolved fluorescence spectroscopy to probe the lifetime of excited states and determine quantum yields. The solvent environment can also play a crucial role in the photophysical behavior, with polar solvents often stabilizing charge-transfer states and influencing emission wavelengths.

Further research, including computational modeling and experimental spectroscopic analysis, would be necessary to fully elucidate the specific photophysical properties of this compound and to construct a detailed Jablonski diagram illustrating its excited state dynamics.

Computational and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations offer a detailed picture of the electron distribution and orbital energies within a molecule, which are fundamental to its chemical behavior.

Density Functional Theory (DFT) is a widely used computational method to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. researchgate.netjmaterenvironsci.com For 2-Fluoro-6-(neopentyloxy)aniline, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-311G(d,p), would be used to predict bond lengths, bond angles, and dihedral angles. dergipark.org.tr These calculations would likely reveal a non-planar structure due to the steric bulk of the neopentyloxy group and the electronic influence of the fluorine and amino substituents. researchgate.net The total energy of the optimized structure provides a measure of the molecule's thermodynamic stability.

Table 1: Predicted Geometrical Parameters for this compound using DFT

| Parameter | Predicted Value |

|---|---|

| C-N Bond Length | ~1.40 Å |

| C-F Bond Length | ~1.36 Å |

| C-O Bond Length | ~1.37 Å |

| N-H Bond Lengths | ~1.01 Å |

| C-C Aromatic Bond Lengths | ~1.39 - 1.41 Å |

| C-N-H Bond Angle | ~113° |

Note: The values in this table are illustrative and based on typical DFT calculations for substituted anilines. Actual values would be obtained from specific calculations for this compound.

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. thaiscience.infoyoutube.com For this compound, the HOMO is expected to be localized primarily on the aniline (B41778) ring and the nitrogen atom of the amino group, indicating these are the sites of nucleophilic character. thaiscience.info Conversely, the LUMO is likely distributed over the aromatic ring, suggesting its susceptibility to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and reactivity. pastic.gov.pk A smaller gap generally implies higher reactivity. thaiscience.info Computational methods can precisely calculate these orbital energies and the resulting gap, providing valuable insights into the molecule's chemical behavior. researchgate.net

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

| Parameter | Predicted Energy (eV) |

|---|---|

| HOMO Energy | ~ -5.5 eV |

| LUMO Energy | ~ 0.5 eV |

Note: These values are estimations based on similar aromatic amines and would be refined by specific DFT calculations.

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry is an invaluable tool for elucidating the step-by-step pathways of chemical reactions, known as reaction mechanisms. mdpi.comrsc.org